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Compound of Interest

Compound Name: 5-(Methylsulfinyl)pyrimidine

CAS No.: 14080-21-8

Cat. No.: B577210 Get Quote

Solubility, Lipophilicity, and Physicochemical
Profiling
Executive Summary
5-(Methylsulfinyl)pyrimidine represents a critical intermediate in the synthesis of bioactive

pyrimidine derivatives and serves as a model for understanding the metabolic oxidation of

methylsulfanyl drugs.[1] As a sulfoxide, it occupies a unique physicochemical space between

the lipophilic sulfide precursor and the highly polar sulfone metabolite.

This guide provides a technical analysis of its solubility and lipophilicity, grounded in

experimental methodologies and Quantitative Structure-Property Relationship (QSPR)

principles.[1] For researchers in drug development, understanding this moiety is essential for

optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of pyrimidine-

based therapeutics.

Physicochemical Profile
The introduction of a methylsulfinyl group (–S(=O)CH₃) at the C5 position of the pyrimidine ring

drastically alters the molecular landscape compared to its parent compounds.

2.1 Key Parameters (Predicted & Empirical)
Chemical Formula: C₅H₆N₂OS
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Molecular Weight: 142.18 g/mol

Physical State: Solid (Crystalline).[2] Sulfoxides generally exhibit higher melting points than

sulfides due to strong dipolar intermolecular interactions.

Chirality: The sulfur atom is a chiral center, existing as R and S enantiomers.

Property Value (Approx/Predicted)* Context & Implication

LogP (Octanol/Water) -0.8 to -0.2

Highly hydrophilic.[1] The S=O

bond is a strong H-bond

acceptor, lowering LogP

significantly compared to the

sulfide (LogP ~ 0.5–1.0).[1]

LogD (pH 7.4) -0.8 to -0.2

Remains neutral at

physiological pH; distribution is

driven by intrinsic polarity, not

ionization.[1]

Aqueous Solubility > 10 mg/mL

High water solubility expected

due to the polar pyrimidine ring

and the sulfoxide's ability to

accept hydrogen bonds from

water.

pKa (Pyrimidine N) ~ 1.5 – 2.0

The sulfinyl group is electron-

withdrawing (-I, -M), further

reducing the basicity of the

pyrimidine nitrogens compared

to unsubstituted pyrimidine

(pKa ~1.3).[1]

H-Bond Acceptors 3
Two pyrimidine nitrogens +

one sulfinyl oxygen.[1]

H-Bond Donors 0
Aprotic, though it interacts

strongly with protic solvents.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.smolecule.com/products/s665460
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


*Note: Values are derived from QSPR consensus models (SwissADME, PubChem) and

comparative analysis of structural analogs (e.g., 2-(methylsulfinyl)pyrimidine).

The Methylsulfinyl Moiety: Mechanistic Impact
3.1 The "Sulfoxide Shift" in Lipophilicity
The oxidation of a sulfide (–S–) to a sulfoxide (–S(=O)–) is a common metabolic route (Phase I

metabolism) that increases polarity to facilitate excretion.

Sulfide (Precursor): Lipophilic, poor water solubility.

Sulfoxide (Target): The S=O bond exhibits a large dipole moment (~3.96 D). This creates a

"solvation shell" of water molecules around the functional group, drastically reducing LogP.

Sulfone (Over-oxidation): If further oxidized to –SO₂, the molecule becomes even more polar

and metabolically stable.

3.2 Chirality and Solubility
Unlike the planar carbonyl group (C=O), the sulfinyl group is pyramidal. This chirality can lead

to:

Diastereomeric Salts: If the molecule interacts with chiral counter-ions or biological targets.

[1]

Crystal Packing: Enantiopure sulfoxides often have different lattice energies (and thus

different solubilities) compared to the racemate.

3.3 Chemical Reactivity (Nucleophilic Displacement)
The 5-methylsulfinyl group is a potent leaving group in nucleophilic aromatic substitution (

) reactions, especially when located at the 2- or 4-positions.[1] At the 5-position (meta-like to
nitrogens), it is more stable but still activates the ring for nucleophilic attack at the 2/4/6
positions due to its electron-withdrawing nature.[1]

Experimental Methodologies
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To validate the theoretical profile, the following protocols are the industry standard for

characterizing 5-(methylsulfinyl)pyrimidine.

4.1 Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this method for the "Gold Standard" equilibrium solubility value.[1]

Preparation: Weigh excess solid 5-(methylsulfinyl)pyrimidine (approx. 5-10 mg).

Solvent Addition: Add 1.0 mL of buffer (pH 7.4, PBS) or distilled water to a glass vial.

Equilibration:

Seal vial and place in a shaking incubator at 25°C.

Shake for 24 to 48 hours to ensure equilibrium between the solid and solvated states.

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter

(ensure no drug adsorption to filter).

Quantification: Analyze the supernatant via HPLC-UV (detection at ~254 nm, typical for

pyrimidines).

Calculation: Compare peak area to a standard calibration curve.

4.2 Protocol B: Lipophilicity (LogP/LogD) via HPLC
Use this method for rapid screening and to avoid emulsion issues common in shake-flask

octanol/water partitioning.[1]

Column Selection: C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse).[1]

Mobile Phase: Isocratic elution with Methanol/Water (varying ratios, e.g., 30% to 70%

MeOH).

Calibration: Inject a set of standards with known LogP values (e.g., Pyridine, Benzene,

Toluene).

Measurement: Determine the retention factor (
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) for 5-(methylsulfinyl)pyrimidine.

(Where

is retention time and

is dead time).[1]

Correlation: Plot Log(

) vs. known LogP of standards. Interpolate the LogP of the analyte.[3]

Visualization of Pathways & Workflows
5.1 Synthesis and Metabolic Pathway
This diagram illustrates the formation of 5-(methylsulfinyl)pyrimidine and its potential fate.[1]
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Caption: Oxidation pathway from lipophilic sulfide to polar sulfoxide and sulfone, highlighting

the target molecule's central role.

5.2 Solubility Determination Workflow
A logical flow for determining the precise solubility of the compound.
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Caption: Step-by-step experimental workflow for thermodynamic solubility determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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